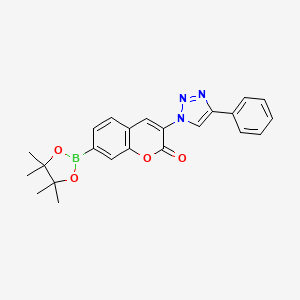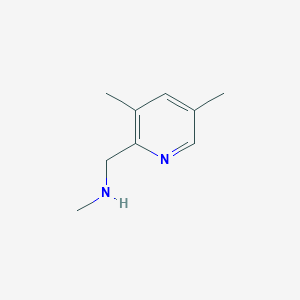
2-(2-Isopropyl-6-methylpyrimidin-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Isopropyl-6-methylpyrimidin-4-yl)acetonitrile is a specialized organic compound with the molecular formula C10H13N3. This compound is notable for its pyrimidine ring structure, which is substituted with isopropyl and methyl groups, as well as an acetonitrile group. It is used in various scientific research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyl-6-methylpyrimidin-4-yl)acetonitrile typically involves the reaction of 2-isopropyl-6-methylpyrimidine with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, the reaction conditions such as temperature, pressure, and reaction time are optimized to maximize the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Isopropyl-6-methylpyrimidin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to substitute the nitrile group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Isopropyl-6-methylpyrimidin-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-(2-Isopropyl-6-methylpyrimidin-4-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The pyrimidine ring structure allows the compound to interact with enzymes and other proteins, potentially inhibiting or modifying their activity. These interactions can affect various cellular pathways and processes.
類似化合物との比較
Similar Compounds
Diazinon: An organophosphorus insecticide with a similar pyrimidine structure.
Malathion: Another organophosphorus compound used as an insecticide.
Chlorothalonil: A fungicide with a different chemical structure but similar applications in agriculture.
Uniqueness
2-(2-Isopropyl-6-methylpyrimidin-4-yl)acetonitrile is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the nitrile group. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable in various research and industrial applications.
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C10H13N3/c1-7(2)10-12-8(3)6-9(13-10)4-5-11/h6-7H,4H2,1-3H3 |
InChIキー |
FETVMZZIWBMLEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C(C)C)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


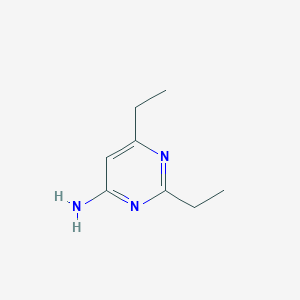
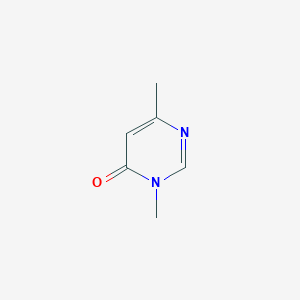
![Pyrido[3,4-B]pyrazin-8-OL](/img/structure/B15246769.png)


![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)

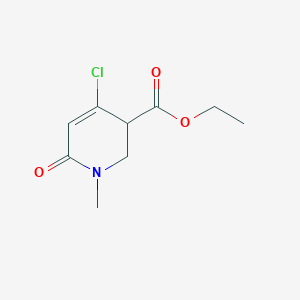
![(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine](/img/structure/B15246813.png)
![(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid](/img/structure/B15246815.png)
![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)
